4-[(E)-2-phenylethenyl]phenyl acetate
CAS No.:
Cat. No.: VC13337303
Molecular Formula: C16H14O2
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
![4-[(E)-2-phenylethenyl]phenyl acetate -](/images/structure/VC13337303.png)
Specification
Molecular Formula | C16H14O2 |
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Molecular Weight | 238.28 g/mol |
IUPAC Name | [4-[(E)-2-phenylethenyl]phenyl] acetate |
Standard InChI | InChI=1S/C16H14O2/c1-13(17)18-16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12H,1H3/b8-7+ |
Standard InChI Key | SEMXFQLBQPCKNI-BQYQJAHWSA-N |
Isomeric SMILES | CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
SMILES | CC(=O)OC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
The systematic name for this compound is 4-[(E)-2-phenylethenyl]phenyl acetate, reflecting its trans-configuration (E) at the double bond. The structure consists of a phenyl group substituted at the para position with a phenylethenyl chain, which is further esterified with an acetate group.
Key Structural Features:
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Phenylethenyl moiety: A styryl group (–CH=CH–C₆H₅) in the trans configuration.
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Acetate ester: The hydroxyl group of the parent phenol is replaced by an acetyloxy group (–OCOCH₃).
Physicochemical Properties
Although direct measurements for this compound are sparse, analogous compounds provide estimates:
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Solubility: Likely soluble in organic solvents like dichloromethane or ethyl acetate.
Synthesis Methods
Catalytic Acetylation of 4-Styrylphenol
A common route involves the acetylation of 4-styrylphenol using acetic anhydride under catalytic conditions. This method typically employs:
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Reactants: 4-Styrylphenol, acetic anhydride.
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Catalyst: Acidic (e.g., sulfuric acid) or basic (e.g., pyridine) conditions.
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Yield: ~70–85% (estimated from similar esterification reactions).
Reaction Equation:
Alternative Pathways
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Wittig Reaction: A styryl group can be introduced to 4-hydroxyacetophenone via a Wittig reagent, followed by acetylation.
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Cross-Metathesis: Olefin metathesis using Grubbs catalyst to form the styryl linkage .
Comparative Synthesis Table
Method | Reactants | Conditions | Advantages |
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Acetylation | 4-Styrylphenol, Ac₂O | Acidic/Base, RT | High selectivity, mild conditions |
Wittig Reaction | 4-Hydroxyacetophenone, Ph₃P=CHPh | THF, Reflux | Modular styryl introduction |
Applications in Scientific Research
Organic Synthesis
4-[(E)-2-Phenylethenyl]phenyl acetate serves as a precursor in:
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Polymer Chemistry: As a monomer for conjugated polymers due to its π-electron-rich structure.
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Cross-Coupling Reactions: Suzuki-Miyaura couplings to construct biphenyl systems .
Materials Science
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Liquid Crystals: The rigid styryl core enhances mesomorphic properties in液晶 materials.
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Fluorescent Probes: Derivatives exhibit solvatochromism, useful in sensor design .
Biological Relevance and Future Directions
Research Gaps and Opportunities
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Structure-Activity Relationships (SAR): Systematic studies to optimize bioactivity.
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Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.
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